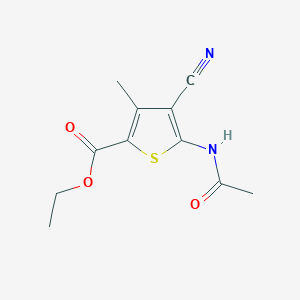

Ethyl 5-acetamido-4-cyano-3-methylthenoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-4-16-11(15)9-6(2)8(5-12)10(17-9)13-7(3)14/h4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXMUFDZGGNNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178610 | |

| Record name | Ethyl 5-acetamido-4-cyano-3-methylthenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23903-49-3 | |

| Record name | Ethyl 5-(acetylamino)-4-cyano-3-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23903-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-acetamido-4-cyano-3-methylthenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023903493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-acetamido-4-cyano-3-methylthenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-acetamido-4-cyano-3-methylthenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Acetamido 4 Cyano 3 Methylthenoate

Historical Development of Synthetic Routes to Thiophene (B33073) Carboxylates

The synthesis of thiophenes, and specifically thiophene carboxylates, has been a subject of extensive research for over a century. Early methods laid the groundwork for the more sophisticated techniques used today. Classical syntheses such as the Paal-Knorr, Fiesselmann, and Hinsberg reactions represent foundational approaches to the thiophene ring system. wikipedia.orgrsc.org

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.org

Fiesselmann Thiophene Synthesis: This versatile method utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated precursors. rsc.orgderpharmachemica.com

Hinsberg Synthesis: This route involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.com

A particularly significant development for the synthesis of precursors to the title compound was the advent of the Gewald aminothiophene synthesis in 1966. derpharmachemica.comnih.gov This reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base, became a cornerstone for the preparation of 2-aminothiophenes—a critical class of intermediates. nih.govresearchgate.net More recent advancements have focused on improving efficiency, regioselectivity, and environmental friendliness, employing metal-catalyzed cross-coupling reactions and novel one-pot procedures to construct highly functionalized thiophene derivatives. bohrium.combeilstein-journals.org For instance, palladium-catalyzed carbonylation has been effectively used to introduce carboxyl functionality at the 2-position of the thiophene ring. beilstein-journals.org

Multi-Component Reactions Leading to the Thiophene Ring System

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. tandfonline.comnih.gov These reactions are particularly well-suited for the construction of polysubstituted heterocyclic systems like the thiophene core of Ethyl 5-acetamido-4-cyano-3-methylthenoate. bohrium.com

Knoevenagel Condensation Approaches and Analogous Cyclizations

The Gewald reaction is the most prominent example of an MCR that utilizes a Knoevenagel condensation to build the thiophene ring. rsc.orgarkat-usa.org The mechanism typically begins with the base-catalyzed Knoevenagel condensation between a carbonyl compound and an active methylene (B1212753) nitrile (e.g., ethyl cyanoacetate). derpharmachemica.comacs.org This step forms a crucial α,β-unsaturated nitrile intermediate. arkat-usa.org

In the subsequent step, elemental sulfur adds to the activated methylene position of the intermediate. derpharmachemica.com The resulting sulfurated compound undergoes intramolecular cyclization via attack of the mercaptide on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product. derpharmachemica.comacs.org This one-pot synthesis is highly convergent and widely employed for creating substituted 2-aminothiophenes, which are direct precursors to the target molecule. researchgate.netarkat-usa.org

| Reaction Stage | Description | Key Reagents |

| Stage 1 | Knoevenagel Condensation | Carbonyl Compound, Active Methylene Nitrile, Base (e.g., diethylamine, morpholine) |

| Stage 2 | Thiolation and Cyclization | Elemental Sulfur (S₈) |

| Product | Substituted 2-Aminothiophene |

Facile Synthesis Strategies via Oxidative Coupling

Oxidative coupling reactions offer an alternative and powerful strategy for forming carbon-carbon or carbon-heteroatom bonds, including those in thiophene synthesis. These methods can be used to construct thiophene rings or to couple existing thiophene units to create more complex structures like bithiophenes. acs.org

One approach involves the oxidative coupling of α-carbonyl radicals with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can lead to the formation of dicyanothiophenes from β-keto thioamides. acs.org Palladium-catalyzed oxidative C-H/C-H coupling of thiophenes is another important method, particularly for synthesizing 2,2′-bithiophenes, which are valuable in materials science. acs.org While not a direct route to the title compound's initial ring formation, these strategies highlight the diverse modern methods available for thiophene construction and functionalization. For instance, the polymerization of thiophenes using iron(III) chloride is a well-established oxidative process that underscores the reactivity of the thiophene ring toward such transformations. rsc.org

Precursor Synthesis and Transformations to this compound

The synthesis of the title compound is a two-step process starting from a key intermediate, which is first synthesized and then functionalized.

Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Key Intermediate

The direct precursor to the final product is Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate . nih.gov Its synthesis is a classic application of the Gewald multicomponent reaction. nih.govresearchgate.net

This reaction involves the one-pot condensation of three components:

Ethyl acetoacetate (B1235776) : Provides the C2, C3, C3-methyl, and C2-carboxylate portions of the thiophene ring.

Malononitrile (B47326) : Provides the C4, C5, and C4-cyano group. The amino group at C5 is formed during the cyclization.

Elemental Sulfur : Acts as the source of the ring's sulfur atom.

The reaction is typically carried out in a solvent like ethanol (B145695) and catalyzed by a base, such as morpholine (B109124) or diethylamine. google.com The process involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring system in a highly efficient manner. An industrial-scale synthesis for a similar compound, the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, reports yields of 77% using this methodology. google.com

| Reactant | Role in Final Product |

| Ethyl acetoacetate | Forms the C2-C3 bond, provides the C3-methyl and C2-ethyl carboxylate groups |

| Malononitrile | Provides the C4-C5 bond, the C4-cyano group, and the C5-amino group |

| Elemental Sulfur | The heteroatom for the thiophene ring |

| Base (e.g., Morpholine) | Catalyst for the condensation and cyclization steps |

Acylation Reactions for Acetamido Group Introduction

The final step in the synthesis of this compound is the introduction of the acetamido group at the C5 position. This is achieved through a standard acylation reaction of the primary amino group of the key intermediate, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

This transformation is typically accomplished by treating the amino-thiophene precursor with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. mdpi.com This straightforward and high-yielding reaction selectively converts the nucleophilic amino group into the desired acetamido functionality, completing the synthesis of the target molecule. mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the synthesized 2-aminothiophene precursor. Key parameters that are often varied include the choice of solvent, catalyst, temperature, and reaction time.

Solvents: A range of solvents have been explored for the Gewald reaction, including ethanol, methanol (B129727), dioxane, and dimethylformamide (DMF). researchgate.net The choice of solvent can influence the solubility of the reactants, particularly elemental sulfur, and can affect the reaction rate and yield. researchgate.net In some cases, greener and more environmentally benign conditions using water or polyethylene glycol (PEG) have been developed. researchgate.netnih.gov

Catalysts: The Gewald reaction is typically base-catalyzed. Common bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine. researchgate.netlookchem.com The choice and amount of the basic catalyst can significantly impact the reaction's efficiency. Studies have shown that optimizing the base can lead to improved yields and shorter reaction times. lookchem.com

Temperature and Reaction Time: The reaction is often carried out at room temperature or with gentle heating. nih.gov Microwave irradiation has also been employed to accelerate the reaction and improve yields. wikipedia.org The reaction time can vary from a few hours to overnight, depending on the specific substrates and conditions used.

Work-up and Purification: A significant advantage of many Gewald reaction protocols is the straightforward work-up procedure. Often, the product precipitates from the reaction mixture and can be isolated by simple filtration, minimizing the need for extensive chromatographic purification. nih.govlookchem.com

The following table summarizes typical reaction conditions that have been optimized for Gewald-type syntheses of 2-aminothiophenes.

| Parameter | Condition | Rationale/Observation |

| Solvent | Ethanol, Water, PEG | Ethanol is a common choice due to good reactant solubility. Water and PEG offer greener alternatives. researchgate.netresearchgate.netnih.gov |

| Catalyst | Triethylamine, Morpholine, Piperidine | Basic catalysts are essential for the initial Knoevenagel condensation. researchgate.netlookchem.com |

| Temperature | Room Temperature to Reflux | Mild conditions are often sufficient. Microwave heating can accelerate the reaction. wikipedia.orgnih.gov |

| Reactants | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | The core components of the Gewald reaction. wikipedia.org |

| Work-up | Filtration of precipitated product | Often leads to high purity product without chromatography. lookchem.com |

Mechanistic Studies of Synthetic Pathways

The mechanism of the Gewald aminothiophene synthesis has been a subject of detailed investigation. youtube.comchemrxiv.orgacs.org The generally accepted pathway involves several key steps:

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. wikipedia.orgnih.gov This step forms an α,β-unsaturated nitrile intermediate.

Sulfur Addition: Elemental sulfur (S8) is then added to the activated α-carbon of the Knoevenagel adduct. The exact mechanism of the sulfur ring opening and addition is complex and has been the subject of computational studies. chemrxiv.orgacs.org It is proposed that a thiolate intermediate is formed.

Cyclization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.

Tautomerization/Aromatization: A final tautomerization step leads to the formation of the stable, aromatic 2-aminothiophene ring. wikipedia.org

Chemical Reactivity and Transformation of Ethyl 5 Acetamido 4 Cyano 3 Methylthenoate

Reactions Involving the Acetamido Functionality

The acetamido group (-NHCOCH₃) is a key functional moiety that can undergo various chemical transformations, primarily involving the amide nitrogen and the carbonyl carbon.

While specific studies on the N-alkylation of Ethyl 5-acetamido-4-cyano-3-methylthenoate are not extensively documented in publicly available literature, the general reactivity of secondary amides suggests that N-alkylation is a feasible transformation. This reaction typically involves the deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of the alkylating agent (e.g., alkyl halides, sulfates) would determine the nature of the N-alkyl substituent introduced. The general scheme for such a reaction would be as follows:

General Reaction Scheme for N-Alkylation:

Substrate: this compound

Reagents:

Base (e.g., NaH, K₂CO₃)

Alkylating Agent (R-X, where R is an alkyl group and X is a leaving group like Br, I)

Product: Ethyl 5-(N-alkyl-acetamido)-4-cyano-3-methylthenoate

The successful synthesis of various N-alkylated amide derivatives is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound.

The acetamido group can be hydrolyzed under either acidic or basic conditions to yield the corresponding amino derivative, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Acid-catalyzed hydrolysis: This typically involves heating the compound with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution. The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-catalyzed hydrolysis: This is usually achieved by heating the compound with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.

The resulting Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a versatile intermediate for the synthesis of a variety of other heterocyclic compounds.

Reactions at the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic additions and conversions to other nitrogen-containing functionalities.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. Organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. This provides a route to introduce a new carbon-carbon bond at this position.

The cyano group can be readily converted into other important functional groups:

Hydrolysis to Amide: Partial hydrolysis of the nitrile group under controlled acidic or basic conditions can yield the corresponding amide, Ethyl 5-acetamido-4-carbamoyl-3-methylthiophene-2-carboxylate.

Hydrolysis to Carboxylic Acid: More vigorous hydrolysis conditions (stronger acid or base and higher temperatures) will lead to the complete hydrolysis of the nitrile to a carboxylic acid, resulting in 5-acetamido-2-(ethoxycarbonyl)-3-methylthiophene-4-carboxylic acid.

Conversion to Tetrazole: The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) or an ammonium (B1175870) salt (e.g., ammonium chloride, NH₄Cl), to form a tetrazole ring. This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the regiochemical outcome of such reactions on this compound would be dictated by the directing effects of the existing substituents.

Acetamido group (-NHCOCH₃): This is a strongly activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. In this molecule, the position "ortho" to the acetamido group is the 4-position, which is already substituted.

Cyano group (-CN): This is a deactivating and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects.

Ethyl carboxylate group (-COOEt): Similar to the cyano group, this is an electron-withdrawing and deactivating, meta-directing group.

Methyl group (-CH₃): This is a weakly activating and ortho-, para-directing group.

Given the substitution pattern of the thiophene ring, the only available position for electrophilic attack is the position "ortho" to the methyl group and "meta" to the cyano and ester groups. The powerful activating effect of the acetamido group would likely dominate, but the steric hindrance from the adjacent substituents and the deactivating nature of the cyano and ester groups would influence the feasibility and outcome of electrophilic substitution reactions. Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Detailed experimental studies would be required to determine the precise conditions and regioselectivity of such reactions on this specific molecule.

Nucleophilic Substitution at the Thiophene Ring

The thiophene ring in this compound is generally electron-rich, which typically makes it less susceptible to direct nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the cyano and ester moieties, can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by these groups.

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity of analogous 2-aminothiophene derivatives provides valuable insights. The amino group, a precursor to the acetamido group, and the adjacent cyano group are known to influence the regioselectivity of such reactions. For instance, in related systems, nucleophilic attack can occur at the carbon atom bearing a suitable leaving group, facilitated by the stabilizing effect of the neighboring electron-withdrawing groups.

Theoretical studies on similar 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) have shown that nucleophilic substitution proceeds via a stepwise addition-elimination mechanism. nih.gov The initial addition of the nucleophile to the thiophene ring is the rate-determining step, and the stability of the resulting Meisenheimer-like intermediate is crucial. The acetamido group at the 5-position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to a nitro group, but the combined pull of the cyano and ester groups is expected to render certain positions susceptible to substitution, should a good leaving group be present.

Ester Group Reactivity (Transesterification, Hydrolysis, Amidation)

The ethyl ester group at the 2-position of the thiophene ring is a key functional handle that can be readily modified through various classical ester transformations.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups, which can modify the physical and chemical properties of the molecule.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated to give the free carboxylic acid. This transformation is fundamental for further derivatization, such as conversion to acid chlorides or amides.

Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary or secondary amine. This reaction, often requiring elevated temperatures or catalysis, provides a straightforward route to a wide range of carboxamide derivatives. The reactivity of the ester towards amidation can be influenced by the electronic nature of the thiophene ring. Additionally, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents to form amides under milder conditions. Thiophene-based trimers, for example, are often functionalized with carboxylic acids that can be readily converted to esters or amides. semanticscholar.org

| Transformation | Reagents and Conditions | Product |

| Transesterification | R'OH, Acid or Base Catalyst | This compound (with R' ester group) |

| Hydrolysis | H2O, H+ or OH- | 5-acetamido-4-cyano-3-methylthiophene-2-carboxylic acid |

| Amidation | R'R''NH, Heat or Catalyst | N,N'-Disubstituted-5-acetamido-4-cyano-3-methylthiophene-2-carboxamide |

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and thiophene derivatives are excellent substrates for such transformations. To engage in these reactions, the thiophene ring of this compound would first need to be functionalized with a suitable leaving group, typically a halogen (Br or I) or a triflate. Assuming the presence of such a group, a variety of coupling reactions could be envisaged.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (boronic acid or ester) and an organic halide is one of the most versatile methods for forming C-C bonds. rsc.orgnih.govnih.gov Halogenated thiophenes readily participate in Suzuki couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgrsc.org This reaction would allow for the introduction of alkenyl groups onto the thiophene ring.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides in the presence of palladium and copper catalysts. It would provide a direct route to alkynyl-substituted thiophenes.

Stille and Kumada Couplings: These reactions utilize organotin and Grignard reagents, respectively, as the nucleophilic partner. While effective, the toxicity of organotin compounds and the high reactivity of Grignard reagents (which might not be compatible with the ester and cyano groups) can be drawbacks. nih.gov

The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The electronic and steric properties of the substituents on the thiophene ring can also significantly influence the reaction outcome.

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh3)4), Base |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of polysubstituted thiophenes is an evolving area. The UV-visible absorption characteristics of this compound will be determined by the extended conjugation of the substituted thiophene system.

While specific photochemical studies on this exact molecule are scarce, research on related cyanothiophene derivatives offers some general insights. For instance, the photochemistry of halothiophenes bearing cyano groups has been investigated, revealing pathways involving the photocleavage of the carbon-halogen bond. rsc.org Such reactions can lead to the formation of thienyl radicals, which can then participate in subsequent reactions like arylation. rsc.orgumich.edu

The presence of the cyano group can also influence the photochemical stability of the molecule. Computational studies on simple substituted thiophenes have explored various photochemical isomerization pathways. researchgate.net The interplay of the electron-donating acetamido group and the electron-withdrawing cyano and ester groups could lead to interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation, potentially influencing its fluorescence properties and photochemical reactivity. Further experimental and theoretical work is needed to fully elucidate the radical and photochemical behavior of this compound.

Derivatization Strategies and Structural Analogs of Ethyl 5 Acetamido 4 Cyano 3 Methylthenoate

Design and Synthesis of Thiophene (B33073) Carboxylate Derivatives

The synthesis of thiophene derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct the thiophene ring with diverse substitution patterns. nih.gov Classical approaches often rely on condensation reactions, while modern techniques frequently employ metal-catalyzed cross-coupling reactions to achieve high regioselectivity and functional group tolerance. nih.govmdpi.com

One-pot syntheses, such as modifications of the Gewald reaction, are particularly efficient for producing polysubstituted thiophenes by minimizing synthetic steps and waste. nih.gov For instance, a one-pot reaction involving an α-halo carbonyl, an enaminone, ammonium (B1175870) thiocyanate, and an acyl chloride can yield highly functionalized thiophenes. nih.gov Another established method is the Paal–Knorr synthesis, which converts 1,4-dicarbonyl compounds into thiophenes using sulfiding reagents. nih.gov

Metal-free approaches are also gaining prominence, utilizing sulfur sources like potassium sulfide (B99878) or elemental sulfur with substrates such as cyclopropyl (B3062369) ethanol (B145695) derivatives to form substituted thiophenes. nih.govrsc.org Catalytic systems involving vanadium, iron, or molybdenum have been successfully used to synthesize 2-thiophenecarboxylic acid derivatives from thiophenes and a CCl4–CH3OH system. semanticscholar.orgresearchgate.net These methods highlight the diverse strategies available for creating the foundational thiophene carboxylate core, upon which further derivatization can be built.

| Synthesis Strategy | Key Reagents | Product Type | Reference(s) |

| Gewald-type Reaction | α-halo carbonyls, enaminones, ammonium thiocyanate | Polysubstituted thiophenes | nih.gov |

| Paal–Knorr Synthesis | 1,4-dicarbonyl compounds, sulfiding reagent | Substituted thiophenes | nih.gov |

| Metal-Free Annulation | Cyclopropyl ethanol derivatives, potassium sulfide | Thiophene aldehydes | nih.govrsc.org |

| Catalytic Carboxylation | Thiophenes, CCl4, CH3OH, V/Fe/Mo catalyst | Thiophene carboxylates | semanticscholar.orgresearchgate.net |

Functional Group Modifications for Structural Diversification

The existing functional groups on Ethyl 5-acetamido-4-cyano-3-methylthenoate provide multiple handles for structural diversification, allowing for the systematic modification of the molecule's properties.

The ethyl ester group at the C2 position is a prime site for modification. Standard hydrolysis reactions can convert the ester into the corresponding carboxylic acid, which can then serve as a precursor for a wide range of other functional groups. For example, the carboxylic acid can be coupled with various amines to form a library of amide derivatives. Alternatively, transesterification with different alcohols can yield other ester analogs. These modifications can significantly alter the polarity and hydrogen-bonding capabilities of this part of the molecule.

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | Carboxylic Acid |

| Amidation | Amine, Coupling Agent (post-hydrolysis) | Amide |

| Transesterification | Alcohol, Acid/Base Catalyst | New Ester |

The nitrogen atom of the C5-acetamido group is another site for derivatization. While the amide nitrogen is generally less nucleophilic than an amine, it can undergo alkylation or acylation under appropriate conditions. Alkylation can introduce a variety of alkyl or substituted alkyl groups, potentially modulating the steric and electronic properties of the substituent. researchgate.net

Acylation of the acetamido nitrogen would lead to the formation of an imide structure. Friedel-Crafts acylation is a well-established method for introducing acyl groups onto aromatic rings like thiophene, typically with high regioselectivity for the 2-position in unsubstituted thiophenes. scribd.comgoogle.comstackexchange.com While this reaction targets the ring itself, specific conditions can be tailored to achieve N-acylation, further diversifying the molecular structure. The use of various acylating agents, such as acyl halides or anhydrides, allows for the introduction of different acyl moieties. google.comgoogle.com

| Modification | Reagents | Product Feature | Reference(s) |

| Alkylation | Alkyl halide, Base | N-alkylated acetamido group | researchgate.net |

| Acylation | Acyl halide or Anhydride (B1165640), Catalyst | Imide functionality | scribd.comgoogle.com |

The cyano group at the C4 position is a particularly valuable functional group for synthetic transformations, especially for constructing fused ring systems through annulation reactions. scripps.edu Annulation is a process where a new ring is built onto a pre-existing molecular framework. scripps.eduwikipedia.org The electron-withdrawing nature of the nitrile makes it an excellent participant in cyclization reactions. nih.gov

The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group. More significantly, it can act as an electrophilic center or be transformed into a reactive intermediate for building new heterocyclic rings. For example, α-aminonitriles, which share features with the subject compound, can undergo reductive decyanation, where the cyano group is removed entirely after facilitating a key bond-forming step. nih.govresearchgate.net This highlights the utility of the cyano group as a "traceless" activating group. researchgate.net In the context of this compound, the cyano group is perfectly positioned to react with adjacent substituents or external reagents to form fused heterocycles. nih.gov

Heterocyclic Ring Fusions Utilizing the Thiophene Core

The strategic arrangement of the cyano and acetamido groups on the thiophene ring makes this compound an ideal precursor for the synthesis of thieno-fused heterocyclic systems. Such fused systems are of great interest in medicinal chemistry and material science. ias.ac.in

The synthesis of fused pyridine (B92270) rings is a well-documented application for ortho-amino-cyano-heterocycles. nih.govmdpi.com Although the subject compound has an acetamido group rather than a free amino group, it can be hydrolyzed in situ or used directly in cyclization reactions. The reaction of an ortho-amino-carbonitrile with compounds containing an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base is a classic method for constructing a fused pyridine ring, often referred to as a Friedländer-type annulation. nih.govmdpi.com

For this compound, a plausible strategy would involve reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction would likely proceed via initial condensation at the active methyl of the acetamido group or through a reaction pathway involving the cyano group to build the new pyridine ring, leading to a thieno[2,3-b]pyridine (B153569) derivative. The synthesis of such fused systems is a powerful strategy for creating rigid, planar molecules with unique electronic and biological properties. ias.ac.in

| Fused System | Synthetic Approach | Key Reagents | Reference(s) |

| Thieno[2,3-b]pyridine | Friedländer Annulation | Malononitrile, Ethyl Cyanoacetate (B8463686), 1,3-Dicarbonyls | nih.govmdpi.com |

| Fused Pyridines | Palladium-Catalyzed Cyclization | o-Iodoacetoxypyridines, Alkynes | ias.ac.in |

Exploration of Pyrimidine and Pyrazole (B372694) Derivatives

The molecular architecture of this compound, featuring a strategically positioned acetamido and cyano group, makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrimidines and pyrazoles. The typical synthetic approach commences with the hydrolysis of the 5-acetamido group to yield the corresponding 5-amino derivative. This unmasked primary amine, being ortho to the cyano group, creates a reactive site primed for cyclization reactions.

Pyrimidine Derivatives: The construction of thieno[2,3-d]pyrimidine (B153573) systems is a common derivatization strategy. researchgate.net These fused bicyclic heterocycles are synthesized by reacting the 5-amino-4-cyanothiophene intermediate with various one-carbon electrophiles. For instance, cyclization with formamide (B127407) or urea (B33335) leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-ones. researchgate.netresearchgate.net These reactions provide a direct route to a class of compounds that are of significant interest in medicinal chemistry. researchgate.netnih.gov

Pyrazole Derivatives: The synthesis of fused pyrazole derivatives, specifically thieno[3,2-c]pyrazoles, can be achieved through the reaction of the aminonitrile-functionalized thiophene with hydrazine (B178648) or its derivatives. jmchemsci.commdpi.com The reaction proceeds via condensation and subsequent intramolecular cyclization, where the hydrazine moiety reacts with the cyano group to form the pyrazole ring. This method allows for the introduction of diversity at the N-1 position of the pyrazole ring by using substituted hydrazines. mdpi.com

Structure-Reactivity Relationships in Related Thiophene Systems

The chemical reactivity of this compound is governed by the electronic properties of its substituents. The thiophene ring itself is electron-rich and generally reactive towards electrophilic substitution. nih.gov However, the nature and position of the functional groups on the ring dictate the specific reactivity patterns. femaflavor.org

A summary of the influence of the key functional groups on the thiophene ring's reactivity is presented below.

| Functional Group | Position | Electronic Effect | Influence on Ring Reactivity |

| Ethyl Ester (-COOEt) | 2 | Electron-withdrawing | Deactivates the ring towards electrophiles. |

| Methyl (-CH₃) | 3 | Electron-donating | Activates the ring towards electrophiles. |

| Cyano (-CN) | 4 | Electron-withdrawing | Deactivates the ring towards electrophiles. |

| Acetamido (-NHCOCH₃) | 5 | Electron-donating | Activates the ring towards electrophiles. |

Utilization as a Core Building Block in Multi-Step Organic Syntheses

This compound is a valuable building block in multi-step organic syntheses due to its dense and strategically arranged functional groups. Its primary utility lies in its capacity to serve as a scaffold for constructing more elaborate heterocyclic systems, particularly thienopyrimidines. researchgate.netnih.gov

The synthetic pathway often begins with the Gewald reaction to form the initial substituted aminothiophene core, which is the precursor to the title compound. nih.gov Subsequent transformations capitalize on the reactive aminonitrile functionality. A common synthetic route involves:

Initial Cyclization: The aminonitrile can be cyclized with reagents like formamide to produce thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov

Chlorination: The resulting pyrimidone can be treated with a chlorinating agent such as phosphorus oxychloride to yield a 4-chloro-thieno[2,3-d]pyrimidine. nih.gov

Nucleophilic Substitution: The 4-chloro substituent is a good leaving group, allowing for nucleophilic substitution reactions. For example, reaction with hydrazine hydrate (B1144303) produces the corresponding 4-hydrazino derivative. nih.gov

Further Derivatization: The hydrazino group can be further functionalized, for instance, by reacting with chloroacetyl chloride to introduce an acetamido linker, which can then be used to couple other moieties to the core structure. nih.gov

This step-wise approach allows for the systematic elaboration of the initial thiophene core, demonstrating the compound's value as a versatile platform for generating libraries of complex molecules for various chemical and pharmaceutical research applications. chimicatechnoacta.rugrowingscience.com

Spectroscopic and Advanced Structural Elucidation of Ethyl 5 Acetamido 4 Cyano 3 Methylthenoate and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 5-acetamido-4-cyano-3-methylthenoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups, including the ester, amide, cyano, and thiophene (B33073) ring moieties. ucl.ac.uk

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), a singlet for the thiophene's methyl group, a singlet for the acetamido methyl group, and a broad singlet for the amide N-H proton.

The ¹³C NMR spectrum offers a more detailed look at the carbon skeleton. ucl.ac.ukcapes.gov.br Key signals would include those for the two carbonyl carbons (ester and amide), the cyano carbon, and the carbons of the substituted thiophene ring. The chemical shifts of the thiophene ring carbons are particularly informative about the substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents predicted chemical shift (δ) values in ppm, typically referenced to TMS in a solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and concentration. sigmaaldrich.comcarlroth.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-O-CH₂ -CH₃) | ~4.3 (quartet) | ~62 |

| Ethyl (-O-CH₂-CH₃ ) | ~1.3 (triplet) | ~14 |

| Thiophene-CH₃ | ~2.5 (singlet) | ~15 |

| Acetamido (-NH-CO-CH₃ ) | ~2.2 (singlet) | ~24 |

| Amide (-NH -CO-CH₃) | ~9.5-10.5 (broad singlet) | N/A |

| Thiophene C2 (Ester) | N/A | ~162 (C=O) |

| Thiophene C3 (Methyl) | N/A | ~125 |

| Thiophene C4 (Cyano) | N/A | ~110 |

| Thiophene C5 (Acetamido) | N/A | ~145 |

| C N (Cyano) | N/A | ~115 |

| Acetamido C =O | N/A | ~169 |

While 1D NMR suggests the presence of functional groups, 2D NMR experiments establish the molecular framework by revealing through-bond and through-space correlations between nuclei. sdsu.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org For this compound, a key cross-peak in the COSY spectrum would connect the methylene (δ ~4.3 ppm) and methyl (δ ~1.3 ppm) protons of the ethyl group, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). youtube.com It would show correlations between the ethyl CH₂ protons and the adjacent carbon, the ethyl CH₃ protons and its carbon, the thiophene-CH₃ protons and its carbon, and the acetamido-CH₃ protons and its carbon. This technique is invaluable for assigning the carbon signals unambiguously. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). youtube.com This is crucial for piecing together the entire molecular structure. Expected key correlations include:

Protons of the thiophene-CH₃ group to the C2, C3, and C4 carbons of the thiophene ring.

The amide N-H proton to the C5 carbon of the thiophene ring and the acetamido carbonyl carbon.

Protons of the ethyl group to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. researchgate.net In this molecule, a NOESY spectrum could confirm the proximity of the acetamido group to the thiophene ring by showing a correlation between the amide N-H proton and the protons of the 3-methyl group.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The compound this compound has a molecular formula of C₁₁H₁₂N₂O₃S and a molar mass of 252.29 g/mol . chembk.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 252. The fragmentation pattern provides structural clues, as the molecule breaks apart in predictable ways based on the stability of the resulting fragments. libretexts.org

Predicted Fragmentation Pathways

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 252 | Molecular Ion |

| [M - C₂H₅O]⁺ | 207 | Loss of the ethoxy radical from the ester group. |

| [M - C₂H₄]⁺ | 224 | McLafferty rearrangement with loss of ethene. |

| [M - CH₃CO]⁺ | 209 | Loss of the acetyl group from the amide. |

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The calculated exact mass for C₁₁H₁₂N₂O₃S is 252.0596, and an experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of their bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300 - 3500 (moderate) |

| Aliphatic C-H | C-H stretch | 2850 - 3000 (moderate) |

| Cyano | C≡N stretch | 2220 - 2260 (sharp, medium) |

| Ester Carbonyl | C=O stretch | 1735 - 1750 (strong) |

| Amide Carbonyl | C=O stretch (Amide I band) | 1650 - 1680 (strong) |

| Amide | N-H bend (Amide II band) | 1550 - 1640 (moderate) |

Single-Crystal X-ray Diffraction Analysis of Related Thiophene Derivatives

While a single-crystal structure for this compound is not publicly available, analysis of closely related thiophene derivatives provides significant insight into the expected solid-state arrangement. nih.gov Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

Hydrogen Bonding: The presence of the acetamido group, with its N-H donor and C=O acceptor sites, makes it highly likely that strong intermolecular hydrogen bonds of the N-H···O=C type are a dominant feature in the crystal lattice. These interactions would link molecules into chains or sheets.

π-π Stacking: The electron-rich thiophene ring is capable of engaging in π-π stacking interactions with neighboring rings. researchgate.net These interactions, where the planes of the aromatic rings stack on top of each other at distances of approximately 3.4–3.8 Å, are a significant cohesive force in the crystals of many aromatic compounds. acs.org The exact geometry (e.g., parallel-displaced or T-shaped) depends on the electronic nature and steric hindrance of the substituents.

Other Weak Interactions: Additional forces, such as C-H···O, C-H···N, and C-H···S interactions, are also expected to play a role in stabilizing the crystal structure. acs.org The cyano and ester groups provide additional hydrogen bond acceptor sites, contributing to a complex network of interactions that maximizes packing efficiency. Computational studies on thiophene dimers have shown that dispersion forces are a major source of attraction, while electrostatic interactions are highly dependent on the orientation of the molecules. acs.orgmdpi.com

Conformational Analysis in the Solid State

The extensive planarity of the thieno[2,3-b]pyridine (B153569) core is a key factor that often leads to high lattice energy and, consequently, poor solubility. mdpi.com The introduction of various substituents can, however, disrupt this planarity. For instance, the incorporation of bulky groups can alter the crystal packing, which in turn can affect the physicochemical properties of the compound. nih.gov In some derivatives, the presence of functional groups capable of forming hydrogen bonds, such as amino and amide moieties, further dictates the supramolecular assembly in the solid state. These hydrogen bonds, in conjunction with π-stacking interactions, create a stable, tightly-packed crystal structure. mdpi.com

Studies on related heterocyclic systems have provided insights into the type of data obtained from single-crystal X-ray diffraction. For example, the analysis of a pyran derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, revealed a nearly planar pyran ring with a specific dihedral angle relative to the phenyl ring. nih.gov Such detailed structural parameters, including bond lengths, bond angles, and torsion angles, would be invaluable for a complete understanding of the solid-state conformation of this compound, should such data become available.

Spectroscopic Characterization of Synthetic Intermediates and Reaction Products

The synthesis of thieno[2,3-b]pyridine derivatives involves a series of intermediates and can lead to various reaction products. Spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are indispensable tools for the elucidation of their structures. The following tables summarize the characteristic spectroscopic data for several synthetic intermediates and reaction products related to the thieno[2,3-b]pyridine framework.

Table 1: Spectroscopic Data of Synthetic Intermediates

| Compound Name | Structure | Spectroscopic Data | Reference |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | IR (KBr, cm⁻¹): 3380 (NH), 3082 (CH), 2218 (CN), 1635 (C=N), 1570 (C=C)¹H-NMR (400 MHz, DMSO-d₆): δ = 6.97 (s, 1H, furan (B31954) H-3), 7.28–7.66 (m, 4H, ArH's), 7.89–7.61 (d, 1H, J = 8.0 Hz, ArH's), 14.42 (s, br., 1H, NH)¹³C-NMR (400 MHz, DMSO-d₆): δ = 101.5, 102.9, 114.1, 115.9, 116.5, 117.4, 122.3, 129.3, 129.5, 144.2, 148.7, 154.6, 159.1, 182.1 | mdpi.com | |

| 2-(2-Oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | IR (cm⁻¹): 2218 (CN), 1700 (CO)¹H-NMR: δ = 2.39 (s, 3H, CH₃), 4.38 (s, 2H, SCH₂), 7.23–7.97 (m, 6H, ArH's) | mdpi.com | |

| 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | IR (KBr, cm⁻¹): 3008 (CH), 2118 (CN), 1642 (C=O), 1566 (C=C)¹H-NMR (400 MHz, DMSO-d₆): δ = 2.65 (s, 2H, CH₂), 7.21–7.89 (m, 6H, ArH's)¹³C-NMR (400 MHz, DMSO-d₆): δ = 13.3, 102.1, 104.7, 114.1, 114.6, 116.5, 118.7, 125.3, 129.3, 129.5, 135.6, 150.1, 154.0, 159.6, 161.2 | mdpi.com |

Table 2: Spectroscopic Data of Thieno[2,3-b]pyridine Reaction Products

| Compound Name | Structure | Spectroscopic Data | Reference |

| (3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | ¹H-NMR: δ = 4.05 (s, 2H, NH₂), 7.14–7.78 (m, 11H, ArH's) | mdpi.com | |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | IR (KBr, cm⁻¹): 3425, 3348, 3247 (NH₂), 3070 (CH), 2194 (CN), 1658 (C=N), 1569 (C=C)¹H-NMR (400 MHz, DMSO-d₆): δ = 7.39–8.62 (m, 8H, ArH's and NH₂) | mdpi.com | |

| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | Melting Point: 290–292 °C | mdpi.com | |

| Ethyl N-[6-(5-bromo-benzofuran-2-yl)-2-cyano-thieno[2,3-b]pyridin-3-yl]-formimidoate | IR (KBr, cm⁻¹): 3070 (CH), 2194 (CN), 1648 (C=N), 1573 (OC)¹H-NMR (400 MHz, DMSO-d₆): δ = 1.37 (t, 3H, J = 8.0 Hz, CH₂CH₃), 4.32 (q, 2H, J = 8.0 Hz, CH₂CH₃), 7.31–8.22 (m, 7H, ArH's and CH=)¹³C-NMR (400 MHz, DMSO-d₆): δ = 15.3, 62.6, 101.7, 102.2, 113.7, 113.0, 114.2, 116.6, 118.4, 125.3, 125.5, 127.6, 129.3, 129.6, 133.2, 149.1, 153.8, 157.1, 159.7, 161.1 | mdpi.com |

The IR spectra of these compounds consistently show characteristic absorption bands for key functional groups. For instance, the nitrile (CN) group typically appears in the region of 2218–2223 cm⁻¹, while carbonyl (C=O) stretching vibrations are observed around 1700 cm⁻¹. The amino (NH₂) group is identified by characteristic bands in the 3247–3483 cm⁻¹ range. mdpi.comarkat-usa.org

In the ¹H-NMR spectra, the chemical shifts of the protons provide valuable information about their chemical environment. Aromatic protons and protons of the thieno[2,3-b]pyridine core typically resonate in the downfield region (δ 7.0–8.6 ppm). Signals for aliphatic protons, such as those of methyl and ethyl groups, appear in the upfield region. mdpi.comarkat-usa.org The ¹³C-NMR spectra further aid in structure confirmation by providing the chemical shifts of all unique carbon atoms in the molecule. mdpi.com

Computational Chemistry and Theoretical Studies on Ethyl 5 Acetamido 4 Cyano 3 Methylthenoate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of molecular systems. For Ethyl 5-acetamido-4-cyano-3-methylthenoate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to obtain a detailed picture of its electronic landscape.

Electronic Structure and Molecular Orbital Analysis

A primary outcome of quantum chemical calculations is the determination of the molecule's electronic structure and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The spatial distribution of these orbitals in this compound would likely show significant contributions from the electron-rich thiophene (B33073) ring and the π-systems of the cyano and acetamido groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Calculated Electronic Properties

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. They are not experimental values for this compound.

Reactivity Prediction via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. materialsciencejournal.org By analyzing the energies and symmetries of these orbitals, one can anticipate how this compound would interact with electrophiles and nucleophiles.

For instance, an electrophilic attack would be predicted to occur at the sites where the HOMO density is highest. Conversely, a nucleophilic attack would target the regions with the largest LUMO coefficients. The presence of both electron-donating (acetamido, methyl) and electron-withdrawing (cyano, ethyl carboxylate) groups on the thiophene ring creates a complex electronic environment, and FMO theory can help to rationalize the regioselectivity of its reactions.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group. The hydrogen atom of the amide group would likely exhibit a positive potential, indicating its potential as a hydrogen bond donor.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Due to the presence of several single bonds, particularly around the ethyl ester and acetamido groups, the molecule can adopt various conformations. Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure. The results would be plotted on a potential energy landscape, revealing the low-energy, and thus more populated, conformations. This information is critical for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Illustrative Data Table: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 0 | 1.2 | 15 |

| B | 180 | 0.0 | 85 |

Note: This table provides an illustrative example of a conformational analysis for the ethyl ester group. The actual energy landscape would be more complex, considering all rotatable bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational modeling can be used to:

Identify transition states: These are the highest energy points along a reaction coordinate and are crucial for determining the reaction rate.

Calculate activation energies: The energy difference between the reactants and the transition state determines how fast a reaction will proceed.

Visualize reaction pathways: By mapping the entire reaction coordinate, chemists can gain a deeper understanding of the step-by-step process of bond breaking and formation.

Such studies would provide valuable insights into the reactivity of the thieno[2,3-b]pyridine (B153569) core and the influence of its various substituents.

Molecular Dynamics Simulations (if applicable to broader system behavior)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological membrane or protein.

If this compound were being studied for a biological application, MD simulations could be used to:

Simulate its interaction with a target protein: This can help to predict the binding mode and affinity of the molecule.

Analyze its conformational flexibility in solution: This can reveal which conformations are most prevalent in a particular solvent.

Study its transport properties: For instance, how it might permeate a cell membrane.

MD simulations rely on classical force fields and can model the dynamic behavior of large systems over time, providing a bridge between the static picture from quantum mechanics and the macroscopic properties of the system.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical reactivity or synthesis parameters)

Extensive searches of scientific literature and chemical databases have revealed no specific Quantitative Structure-Property Relationship (QSPR) studies focused on the chemical reactivity or synthesis parameters of this compound. While QSPR and the related Quantitative Structure-Activity Relationship (QSAR) studies are prevalent for the broader class of thiophene derivatives, particularly in the context of medicinal chemistry and drug design, dedicated research on this specific, polysubstituted thenoate is not publicly available. keypoint.ngresearchgate.netasianpubs.orgnih.govresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com

The absence of specific QSPR models for this compound means there are no established mathematical relationships that correlate its structural or physicochemical descriptors with its reactivity or the optimization of its synthesis. Such studies would typically involve the computational calculation of various molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds and correlating them with experimentally determined properties, such as reaction rates, yields, or equilibrium constants.

Although general QSPR principles for thiophenes suggest that the electronic and steric effects of substituents significantly influence their reactivity, without specific studies on this compound, any discussion of these effects would be speculative. For instance, the reactivity of the thiophene ring in electrophilic or nucleophilic substitution reactions would be modulated by the combined electronic influence of the acetamido, cyano, methyl, and ethyl ester groups. However, the precise quantitative nature of this influence has not been modeled.

Similarly, QSPR models related to synthesis parameters would aim to predict optimal reaction conditions (e.g., temperature, catalyst choice, solvent) based on the molecular structure of the reactants. No such predictive models have been developed for the synthesis of this particular compound.

Data Tables

Due to the lack of published QSPR research for this compound, no data tables of molecular descriptors, model parameters, or predicted versus experimental properties can be provided.

Advanced Purification and Analytical Separation Methodologies for Ethyl 5 Acetamido 4 Cyano 3 Methylthenoate

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of Ethyl 5-acetamido-4-cyano-3-methylthenoate. Its versatility allows for both analytical-scale assessment of purity and preparative-scale isolation of the compound.

Reverse Phase and Normal Phase Chromatography

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar compounds like this compound. This technique utilizes a nonpolar stationary phase, typically a C18 or C8 bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for the analysis of thieno[2,3-b]pyridine (B153569) derivatives, a class of compounds to which this compound belongs, might employ a gradient elution. For instance, a mobile phase starting with a higher proportion of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main compound from its impurities. pensoft.netacgpubs.org

| Parameter | Typical Condition for Related Thieno[2,3-b]pyridines |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

| This table presents a hypothetical but representative RP-HPLC method based on literature for similar compounds. |

Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane/isopropanol mixtures), can also be employed. NP-HPLC is particularly useful for separating isomers and is often used in chiral separations. science.gov

Preparative Scale Separations for Compound Isolation

For the isolation of pure this compound, preparative HPLC is an invaluable tool. This technique is a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound. The principles of separation remain the same as in analytical HPLC, but larger columns and higher flow rates are used.

A common approach for preparative purification of thieno[2,3-b]pyridine derivatives involves using reverse-phase chromatography. rsc.org The crude reaction mixture is dissolved in a suitable solvent and injected onto a preparative C18 column. A gradient elution, similar to the analytical method but optimized for higher loading, is then used to separate the target compound from by-products and unreacted starting materials. Fractions are collected and analyzed by analytical HPLC to identify those containing the pure compound.

Chiral Separation Techniques for Enantiomeric Purity (if applicable to chiral derivatives)

While this compound itself is not chiral, derivatives of thieno[2,3-b]pyridines can possess chiral centers. molnar-institute.com In such cases, assessing enantiomeric purity is crucial. Chiral HPLC is the most common technique for this purpose. There are two main strategies for chiral separation by HPLC:

Direct Method: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with ester and amide functionalities. science.govcsfarmacie.cz The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Mobile phases in normal-phase mode, such as hexane/isopropanol, are often effective. nih.gov

Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the derivatizing agent can be cleaved to yield the pure enantiomers.

Gas Chromatography (GC) for Volatile By-products and Impurities

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile by-products and impurities that may be present in the final product or arise during the synthesis of this compound. The synthesis of thieno[2,3-b]pyridines, often through methods like the Gewald reaction, can produce various volatile side products. researchgate.net

A typical GC-MS analysis would involve dissolving a sample in a volatile organic solvent and injecting it into the GC. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a molecular fingerprint, allowing for their identification. nih.gov

Common volatile impurities could include residual solvents from the reaction or purification steps (e.g., ethanol (B145695), dimethylformamide) and by-products from the degradation of starting materials or the main product. For instance, in syntheses involving N-acetylation, residual acetic anhydride (B1165640) could be a potential impurity.

| Parameter | Typical GC-MS Condition for Impurity Analysis |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

| This table presents a hypothetical but representative GC-MS method for impurity profiling. |

Crystallization and Recrystallization Techniques for Purity Enhancement

Crystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound. mt.comlibretexts.org The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The general procedure for recrystallization involves:

Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of polar organic compounds include ethanol, ethyl acetate, and their mixtures with less polar solvents like hexanes. nih.gov

Dissolution: The impure compound is dissolved in the minimum amount of hot solvent to form a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration is performed.

Crystallization: The solution is allowed to cool slowly and undisturbed. As the solubility decreases, the pure compound crystallizes out, leaving the more soluble impurities in the solution.

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

For thieno[2,3-b]pyridine derivatives, recrystallization from solvents like dioxane or dimethylformamide (DMF) has been reported. mdpi.com

Purity Assessment and Validation Protocols (e.g., elemental analysis, titrimetry)

To ensure the purity and confirm the identity of this compound, a combination of analytical techniques is employed, and the methods themselves are validated according to established guidelines. numberanalytics.comeuropa.eu

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, and sulfur) of the compound. analytik-jena.comanalytik-jena.com The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct composition.

Titrimetry: Titrimetric methods can be used for the quantitative analysis of the functional groups present in this compound, namely the amide and ester groups. pharmaguideline.com

Amide Titration: The amide group can be hydrolyzed under basic conditions to an amine and a carboxylate salt. The liberated amine can then be titrated. Alternatively, non-aqueous potentiometric titration can be used. metrohm.comacs.org

Ester Titration: The ester group can be saponified by reacting with a known excess of a strong base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standard acid to determine the amount of base consumed, which is proportional to the amount of ester present. nih.gov

Validation Protocols: All analytical methods used for quality control must be validated to ensure they are fit for their intended purpose. numberanalytics.comnumberanalytics.comhelsinki.fi Validation involves demonstrating the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Future Research Directions for this compound: An Exploration of Untapped Potential

The thiophene (B33073) ring system is a cornerstone in heterocyclic chemistry, forming the structural basis for a wide array of pharmacologically active compounds and advanced materials. This compound, a multifunctionalized thiophene derivative, represents a molecule of significant interest due to its unique arrangement of electron-withdrawing and electron-donating groups. This particular substitution pattern opens up numerous avenues for future research, from the development of environmentally benign synthetic methods to its incorporation into novel functional materials and sensors. This article explores the prospective research directions and unexplored potential of this specific thiophene compound.

Q & A

Q. Characterization Techniques :

Q. Table 1: Example Reaction Conditions for Functional Group Installation

| Step | Reagents/Conditions | Target Group | Yield Optimization Tips |

|---|---|---|---|

| 1 | AcCl, EtN, DCM | Acetamido | Monitor pH to avoid over-acylation |

| 2 | KCN, DMF, 60°C | Cyano | Use anhydrous conditions |

| 3 | Ethyl chloroacetate, KCO | Ester | Reflux in THF for 12h |

Basic: How do the functional groups (acetamido, cyano, methylthio) influence reactivity?

Methodological Answer:

- Acetamido Group : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives. Stability tests (e.g., TGA/DSC) can assess thermal lability.

- Cyano Group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions to amines (e.g., LiAlH).

- Methylthio Group : Oxidizes to sulfoxide/sulfone derivatives (e.g., with mCPBA).

Q. Key Considerations :

- Synergistic effects (e.g., steric hindrance from methylthio may slow cyano reactivity).

- Monitor reactivity via in-situ FTIR or HPLC .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

Target Selection : Prioritize enzymes with known acetamido/cyano interactions (e.g., proteases or kinases).

In Vitro Assays :

- Kinetic Analysis : Use Michaelis-Menten plots to determine values under varying substrate concentrations.

- Docking Studies : Employ AutoDock Vina with DFT-optimized geometries (B3LYP/6-31G* basis set) to predict binding modes .

Validation : Cross-check with SPR (Surface Plasmon Resonance) for binding affinity.

Q. Table 2: Example Enzyme Inhibition Parameters

| Enzyme Class | IC (µM) | Binding Energy (kcal/mol) | Assay Type |

|---|---|---|---|

| Serine Protease | 12.5 ± 1.2 | -8.9 | Fluorescence Quenching |

| Tyrosine Kinase | 45.3 ± 3.1 | -6.7 | Radiolabeled ATP Competition |

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Cross-Validation :

- Compare experimental C NMR shifts with DFT-calculated values (B3LYP hybrid functional recommended for accuracy) .

- Use 2D NMR (HSQC, HMBC) to confirm connectivity.

Error Analysis :

- Assess solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

- Re-evaluate computational models for conformational flexibility (e.g., MD simulations).

Q. Example Workflow :

- Step 1 : Optimize geometry using Gaussian09 at B3LYP/6-311++G(d,p).

- Step 2 : Calculate NMR shifts with GIAO method.

- Step 3 : Adjust for solvent polarity with PCM (Polarizable Continuum Model).

Advanced: What computational strategies predict electronic properties for material science applications?

Methodological Answer:

DFT Studies :

- Calculate HOMO/LUMO gaps using CAM-B3LYP for charge-transfer potential.

- Analyze frontier orbitals for optoelectronic suitability .

Band Structure Modeling :

- Use VASP or Quantum ESPRESSO for crystal packing simulations (if crystallographic data exists).

Q. Table 3: Example Electronic Properties

| Property | Value (eV) | Method | Relevance |

|---|---|---|---|

| HOMO | -5.8 | CAM-B3LYP/def2-TZVP | Hole Transport |

| LUMO | -2.3 | CAM-B3LYP/def2-TZVP | Electron Affinity |